Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]-
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Overview
Description
(E)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1-(2,4,6-TRIMETHYLPHENYL)METHANIMINE is an organic compound characterized by the presence of a trifluoromethoxy group and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1-(2,4,6-TRIMETHYLPHENYL)METHANIMINE typically involves the reaction of 4-(trifluoromethoxy)aniline with 2,4,6-trimethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1-(2,4,6-TRIMETHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethoxy and trimethylphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1-(2,4,6-TRIMETHYLPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1-(2,4,6-TRIMETHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imine group can interact with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Semiconductor materials: Compounds with specific electronic properties used in various applications.
Uniqueness
(E)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1-(2,4,6-TRIMETHYLPHENYL)METHANIMINE is unique due to the presence of both trifluoromethoxy and trimethylphenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16F3NO |
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Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-1-(2,4,6-trimethylphenyl)methanimine |
InChI |
InChI=1S/C17H16F3NO/c1-11-8-12(2)16(13(3)9-11)10-21-14-4-6-15(7-5-14)22-17(18,19)20/h4-10H,1-3H3 |
InChI Key |
PZJSCYHWXNVHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NC2=CC=C(C=C2)OC(F)(F)F)C |
Origin of Product |
United States |
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